

# An In-depth Technical Guide to 1-(2-Hydroxy-3-methylphenyl)ethanone

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## Compound of Interest

|                |                                      |
|----------------|--------------------------------------|
| Compound Name: | 1-(2-Hydroxy-3-methylphenyl)ethanone |
| Cat. No.:      | B1330291                             |

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For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the basic properties, synthesis, and spectral characteristics of the aromatic ketone, **1-(2-Hydroxy-3-methylphenyl)ethanone**. This document is intended to serve as a valuable resource for professionals in research and drug development.

## Chemical Identity and Physical Properties

**1-(2-Hydroxy-3-methylphenyl)ethanone**, also known as 2'-Hydroxy-3'-methylacetophenone, is an organic compound with the chemical formula C<sub>9</sub>H<sub>10</sub>O<sub>2</sub>. It is a substituted phenol and a ketone, featuring a hydroxyl group and a methyl group on the phenyl ring, ortho and meta to the acetyl group, respectively.

Table 1: Chemical Identifiers and Nomenclature

| Identifier        | Value   |
|-------------------|---|
| IUPAC Name        | 1-(2-Hydroxy-3-methylphenyl)ethanone                              |
| Common Name       | 2'-Hydroxy-3'-methylacetophenone                                  |
| CAS Number        | 699-91-2 <a href="#">[1]</a>                                      |
| Molecular Formula | C <sub>9</sub> H <sub>10</sub> O <sub>2</sub> <a href="#">[1]</a> |
| Molecular Weight  | 150.17 g/mol <a href="#">[1]</a>                                  |
| SMILES            | CC1=C(C(=O)C)C=CC=C1O   |
| InChI             | InChI=1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3        |

Table 2: Physical and Chemical Properties

| Property      | Value                                | Source   |
|---------------|--------------------------------------|--|
| Physical Form | Liquid (at 20°C)                     | AKSci <a href="#">[2]</a>                      |
| Boiling Point | 238 °C                               | ChemBK <a href="#">[3]</a>                     |
| Density       | 1.106 g/cm <sup>3</sup>              | ChemBK <a href="#">[3]</a>                     |
| Flash Point   | 97 °C                                | ChemBK <a href="#">[3]</a>                     |
| Purity        | Typically ≥95%                       | Aribo Biotechnology, AKSci <a href="#">[2]</a> |
| Storage       | Store long-term in a cool, dry place | AKSci <a href="#">[2]</a>                      |

## Synthesis Protocol: Fries Rearrangement of o-Cresyl Acetate

A common and effective method for the synthesis of hydroxyaryl ketones is the Fries rearrangement. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid. For the synthesis of **1-(2-Hydroxy-3-methylphenyl)ethanone**, the starting material is o-cresyl acetate.

## Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of hydroxyacetophenones using p-toluenesulfonic acid (PTSA) as an eco-friendly catalyst.

### Materials:

- o-Cresyl acetate (o-tolyl acetate)
- p-Toluenesulfonic acid (PTSA)
- Ice-cold water
- Round bottom flask
- Oil bath
- Stirring apparatus
- Steam distillation apparatus

### Procedure:

- In a 100 mL round bottom flask, place 10g (0.066 mol) of o-tolyl acetate.
- Add 8g (0.048 mol) of p-toluenesulfonic acid to the flask.
- Heat the reaction mixture in an oil bath to a temperature of 90-120 °C.
- Maintain stirring and heating for 30 minutes.
- After 30 minutes, pour the reaction mixture into ice-cold water with vigorous stirring. This will result in a mixture of 2-hydroxy-3-methylacetophenone (liquid) and 4-hydroxy-3-methylacetophenone (solid).
- The desired ortho-isomer, **1-(2-hydroxy-3-methylphenyl)ethanone**, is isolated from the mixture by steam distillation. The reported yield for this procedure is 75%.

## Spectroscopic Data

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides insight into the hydrogen environments within the molecule.

The following data has been reported for **1-(2-Hydroxy-3-methylphenyl)ethanone** in  $\text{CDCl}_3$ :

Table 3:  $^1\text{H}$  NMR Chemical Shifts

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment         |
|----------------------|--------------|-------------|--------------------|
| 12.05                | s            | 1H          | -OH                |
| 6.50-8.10            | m            | 3H          | Ar-H               |
| 2.59-2.63            | s            | 3H          | -COCH <sub>3</sub> |
| 2.24-2.30            | s            | 3H          | Ar-CH <sub>3</sub> |

Note: The broad multiplet for the aromatic protons suggests a complex splitting pattern.

### Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule. While experimental data for this specific isomer is not readily available, a predicted spectrum would show the following characteristic absorption bands:

- $\sim 3400 \text{ cm}^{-1}$  (broad): O-H stretching vibration of the phenolic hydroxyl group.
- $\sim 3000-3100 \text{ cm}^{-1}$ : C-H stretching vibrations of the aromatic ring.
- $\sim 2900-3000 \text{ cm}^{-1}$ : C-H stretching vibrations of the methyl groups.
- $\sim 1650 \text{ cm}^{-1}$ : C=O stretching vibration of the ketone.
- $\sim 1500-1600 \text{ cm}^{-1}$ : C=C stretching vibrations within the aromatic ring.
- $\sim 1200-1300 \text{ cm}^{-1}$ : C-O stretching vibration of the phenol.

## Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structure. The predicted mass spectrum would exhibit:

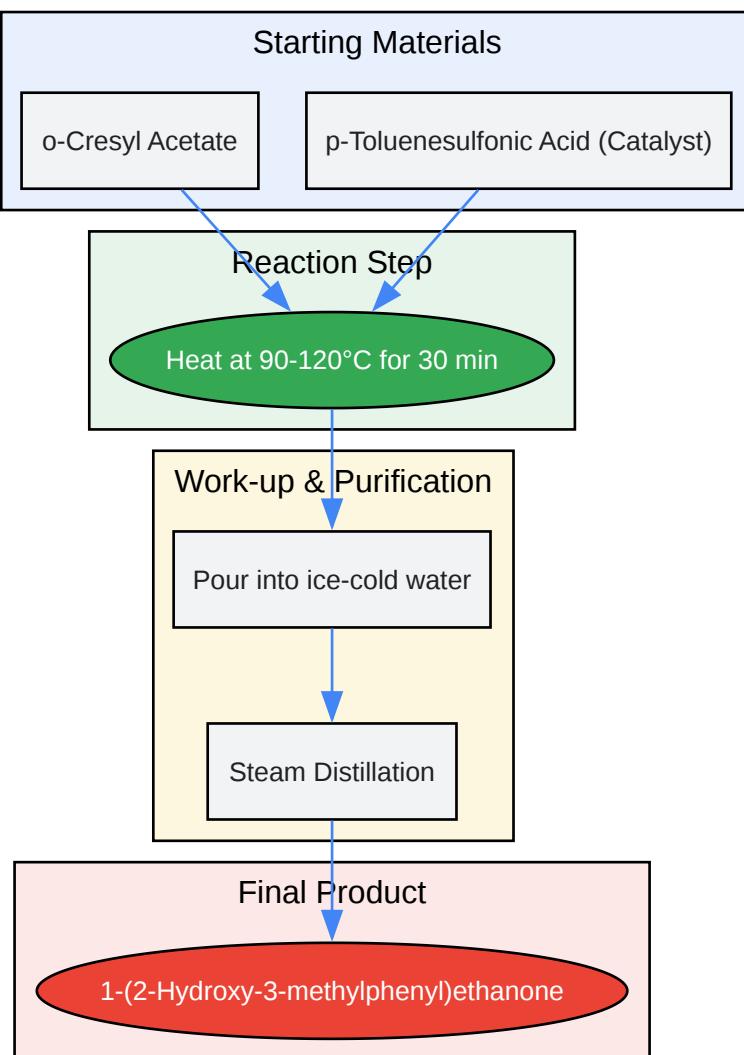
- Molecular Ion Peak ( $M^+$ ): at  $m/z = 150$ , corresponding to the molecular weight of the compound.
- Major Fragment Ion: at  $m/z = 135$ , resulting from the loss of a methyl group ( $[M-CH_3]^+$ ). This is a common fragmentation pattern for acetophenones.

## Visualizations

### Chemical Structure

Caption: Chemical structure of **1-(2-Hydroxy-3-methylphenyl)ethanone**.

## Synthesis Workflow: Fries Rearrangement



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Caption: Workflow for the synthesis of **1-(2-Hydroxy-3-methylphenyl)ethanone**.

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## References

- 1. 699-91-2 1-(2-Hydroxy-3-methylphenyl)ethanone AKSci J96773 [aksci.com]

- 2. 699-91-2 | 1-(2-Hydroxy-3-methylphenyl)ethanone - Moldb [moldb.com]
- 3. MiMeDB: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342) [mimedb.org]
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